Chitohexaose (hexahydrochloride)
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Overview
Description
Chitohexaose hexahydrochloride is a chitosan oligosaccharide with the molecular formula C36H68N6O25·6HCl and a molecular weight of 1203.73 g/mol . It is derived from chitosan, a natural polysaccharide obtained from the exoskeletons of crustaceans. Chitohexaose hexahydrochloride is known for its anti-inflammatory properties and its ability to bind to Toll-like receptor 4 (TLR4), inhibiting lipopolysaccharide (LPS)-induced inflammation .
Preparation Methods
Chitohexaose hexahydrochloride can be synthesized through the partial degradation of chitosan. The process involves the hydrolysis of chitosan using specific enzymes or acids to produce chitohexaose, which is then converted to its hexahydrochloride form by reacting with hydrochloric acid . Industrial production methods often involve the use of controlled hydrolysis and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Chitohexaose hexahydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chitohexaose hexahydrochloride has a wide range of scientific research applications:
Mechanism of Action
Chitohexaose hexahydrochloride exerts its effects by binding to the active sites of TLR4, a receptor involved in the immune response. By binding to TLR4, it inhibits the LPS-induced production of inflammatory mediators such as TNF-α, IL-1β, and IL-6 . This binding prevents the classical activation of macrophages and promotes an alternate activation pathway, leading to the release of anti-inflammatory cytokines like IL-10 .
Comparison with Similar Compounds
Chitohexaose hexahydrochloride is unique due to its specific binding to TLR4 and its potent anti-inflammatory effects. Similar compounds include:
Chitoheptaose: Another chitosan oligosaccharide with similar properties but different molecular weight and structure.
Chitotetraose: A shorter oligosaccharide with fewer repeating units, used in similar applications but with different efficacy.
Chitopentaose: An intermediate oligosaccharide with properties between chitohexaose and chitotetraose.
Chitohexaose hexahydrochloride stands out due to its specific molecular interactions and its effectiveness in modulating the immune response.
Properties
Molecular Formula |
C36H74Cl6N6O25 |
---|---|
Molecular Weight |
1203.7 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hexahydrochloride |
InChI |
InChI=1S/C36H68N6O25.6ClH/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32;;;;;;/h1,8-36,44-57H,2-7,37-42H2;6*1H/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-;;;;;;/m0....../s1 |
InChI Key |
YNVCXPBWPOREPI-ATZWJUBSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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